- Process for preparation of irinotecan hydrochloride, China, , ,

Cas no 97682-44-5 (Irinotecan)

L'Irinotecan è un chemioterapico appartenente alla classe degli inibitori della topoisomerasi I, utilizzato principalmente nel trattamento del carcinoma colorettale metastatico e di altri tumori solidi. Questo farmaco agisce interferendo con l'enzima topoisomerasi I, essenziale per la replicazione del DNA, inducendo così danni al DNA e apoptosi nelle cellule tumorali.

Uno dei principali vantaggi dell'Irinotecan è la sua efficacia in combinazione con altri agenti chemioterapici, come il 5-fluorouracile e l'acido folinico, migliorando i risultati terapeutici. Inoltre, è disponibile in formulazioni che ne facilitano la somministrazione per via endovenosa. Nonostante possa causare effetti collaterali come diarrea e mielosoppressione, il suo profilo farmacocinetico e la selettività lo rendono un'opzione terapeutica importante in oncologia.

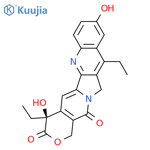

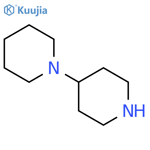

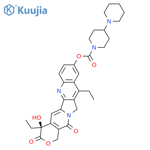

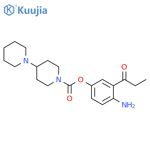

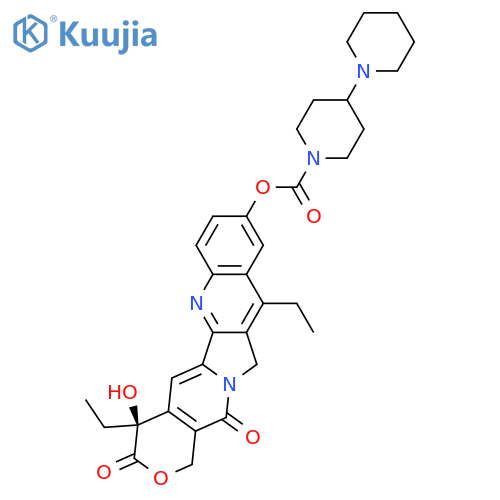

Irinotecan structure

Nome del prodotto:Irinotecan

Irinotecan Proprietà chimiche e fisiche

Nomi e identificatori

-

- Irinotecan

- 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester

- (+)-Irinotecan

- CAMPTOSAR

- Irinotecan,free base(CPT-11, Camptothecin 11,U-101440E,DQ-2805)

- +-Irinotecan

- 7-ethoxyxanthone-3-carboxylic acid

- 9H-Xanthene-3-carboxylic acid,7-ethoxy-9-oxo

- CPT-11

- 1,4'-Bipiperidine-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester

- Irinotecanum

- Irinotecanum [INN-Latin]

- Irinotecan lactone

- Campto

- Irinotecan mylan

- Irinophore C

- Irinotecan [INN:BAN]

- Onivyde

- C33H38N4O6

- AK163712

- product-irinotecan

- 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline, [1,4′-bipiperidine]-1′-carboxylic acid deriv. (ZCI)

- [1,4′-Bipiperidine]-1′-carboxylic acid, 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl ester, (S)- (ZCI)

- (19S)-10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0[2,11].0[4,9].0[15,20]]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate

- ZINC 1612996

- AB07527

- AB00698464-10

- BCP9000793

- (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3'',4'':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4''-BIPIPERIDINE-1''-CARBOXYLATE

- IRINOTECAN [INN]

- GTPL6823

- BCP02860

- BRD-K08547377-003-05-7

- AS-14323

- BRD-K08547377-003-04-0

- (1,4'-Bipiperidine)-1'-carboxylic acid, 4,11-diethyl-3,4,12-14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester, (S)-

- NS00004943

- [1,4'']Bipiperidinyl-1''-carboxylic acid 4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester

- L01XX19

- (diethyl-hydroxy-dioxo-[?]yl) 4-(1-piperidyl)piperidine-1-carboxylate

- 2-methoxy-5-[2-(3-sulfophenyl)-5-(4-sulfophenyl)pyrylium-4-yl]benzenesulfonic acid

- s1198

- Biotecan (TN)

- NCGC00178697-05

- AB00698464-09

- AB00698464-07

- BRD-K08547377-003-07-3

- IRINOTECAN [WHO-DD]

- (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-4,12-dihydro-1H-pyrano[3,4-f]quinolino[2,3-a]indolizin-9-yl 4-piperidylpiperidinecarboxylate

- BSPBio_002346

- AKOS015894969

- NCI60_005051

- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate

- (+)-7-ethyl-10-hydroxycamptothecine 10-(1,4'-bipiperidine)-1'-carboxylate

- Irinotecan Free base

- CHEMBL481

- CPT-11 hydrochloride;Camptothecin 11 hydrochloride

- NSC 728073

- SCHEMBL4034

- AC-7469

- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate

- BRD-K08547377-394-03-5

- 97682-44-5 (Free base)

- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate

- BDBM50128267

- NCGC00178697-02

- 1ST162722

- 97682-44-5

- Irinotecan (INN)

- IRINOTECAN [MI]

- (1,4'-Bipiperidine)-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester

- (+)-(4S)-4,11-diethyl-4-hydroxy-9-((4-piperidino-piperidino)carbonyloxy)-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinol-3,14,(4H,12H)-dione

- AB00698464_14

- [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

- DTXSID1041051

- AB00698464-11

- BRD-K08547377-001-04-4

- DB00762

- NSC728073

- MFCD00866307

- IRINOTECAN [VANDF]

- AB00698464_13

- 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester

- IRINOTECAN [HSDB]

- 1u65

- [1,4'-Bipiperidine]-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester

- DTXCID9021051

- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate

- CS-1138

- (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4'-BIPIPERIDINE-1'-CARBOXYLATE

- CHEBI:80630

- Irinotecan?

- Biotecan

- D08086

- Irinotecanum (INN-Latin)

- BRD-K08547377-003-02-4

- [1,4'']bipiperidinyl-1''-carboxylic acid (S)-4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester

- Q412197

- UNII-7673326042

- HY-16562

- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl[1,4'-bipiperidine]-1'-carboxylate

- (1,4'-bipiperidine)-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester

- IRINOTECAN; CPT-11

- EN300-708800

- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate

- AB00698464_12

- NSC-728073

- HSDB 7607

- Irrinotecan

-

- MDL: MFCD00866307

- Inchi: 1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1

- Chiave InChI: UWKQSNNFCGGAFS-XIFFEERXSA-N

- Sorrisi: C(C1C2C=C(C=CC=2N=C2C3=CC4[C@@](C(OCC=4C(=O)N3CC=12)=O)(O)CC)OC(N1CCC(N2CCCCC2)CC1)=O)C

Proprietà calcolate

- Massa esatta: 586.27900

- Massa monoisotopica: 586.27913494 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 8

- Conta atomi pesanti: 43

- Conta legami ruotabili: 5

- Complessità: 1200

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- Superficie polare topologica: 113

- XLogP3: 3

- Carica superficiale: 0

- Peso molecolare: 586.7

Proprietà sperimentali

- Colore/forma: Polvere giallo pallido

- Densità: 1.4

- Punto di fusione: 210-223°C

- Punto di ebollizione: 873.4±65.0 °C at 760 mmHg

- Punto di infiammabilità: 482.0±34.3 °C

- Solubilità: Soluble

- PSA: 114.20000

- LogP: 3.96690

- Solubilità: Solubile in acqua, metanolo, cloroformio, diclorometano e altri solventi.

Irinotecan Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P264; P270; P301+P312; P330; P501

- Codice categoria di pericolo: R22: nocivo se ingerito.

- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- RTECS:DW1061000

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R22

- Condizioni di conservazione:4°C, protect from light

Irinotecan Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| LKT Labs | I6932-10 mg |

Irinotecan |

97682-44-5 | ≥98% | 10mg |

$92.50 | 2023-07-11 | |

| eNovation Chemicals LLC | D488441-1g |

Irinotecan |

97682-44-5 | 97% | 1g |

$380 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YT246-100mg |

Irinotecan |

97682-44-5 | 98% | 100mg |

¥263.8 | 2023-09-01 | |

| Ambeed | A164809-1g |

(S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate |

97682-44-5 | 98% | 1g |

$164.0 | 2024-07-18 | |

| Ambeed | A164809-5g |

(S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate |

97682-44-5 | 98% | 5g |

$701.0 | 2024-07-18 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6228-100 mg |

Irinotecan |

97682-44-5 | 99.31% | 100MG |

¥907.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6228-200 mg |

Irinotecan |

97682-44-5 | 99.31% | 200mg |

¥1439.00 | 2022-04-26 | |

| TRC | I767523-100mg |

(+)-Irinotecan |

97682-44-5 | 100mg |

$ 121.00 | 2023-09-07 | ||

| TRC | I767523-50mg |

(+)-Irinotecan |

97682-44-5 | 50mg |

$ 75.00 | 2023-09-07 | ||

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1010-20mg |

Irinotecan |

97682-44-5 | HPLC≥98% | HPLC≥98% |

询价 | 2021-07-04 |

Irinotecan Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 6 h, 45 - 50 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Solvents: Pyridine ; 2 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ; 30 min

1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ; 30 min

Riferimento

- Method for preparation of Camptothecin derivative, China, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane , Dimethylacetamide ; 35 °C; 10 h, 40 °C

Riferimento

- Process for preparation of pure Irinotecan hydrochloride trihydrate, China, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Dabco , Diisopropylethylamine Solvents: Dichloromethane ; 0.5 h, 35 - 40 °C

Riferimento

- Methods for preparing irinotecan, United States, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: Dichloromethane ; rt → -10 °C

1.2 Solvents: Dichloromethane ; -10 - 0 °C

1.3 Reagents: Diisopropylethylamine ; 1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt

1.4 Solvents: Pyridine ; 0.5 - 2 h, rt

1.2 Solvents: Dichloromethane ; -10 - 0 °C

1.3 Reagents: Diisopropylethylamine ; 1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt

1.4 Solvents: Pyridine ; 0.5 - 2 h, rt

Riferimento

- Process to prepare camptothecin derivatives, United States, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ; 48 h, 25 °C

Riferimento

- Polyamino acid graft copolymer and its preparation method, China, , ,

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Synthesis and antitumor activity of 20(S)-camptothecin derivatives: carbamate-linked, water-soluble derivatives of 7-ethyl-10-hydroxycamptothecin, Chemical & Pharmaceutical Bulletin, 1991, 39(6), 1446-54

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Dimethylethylamine Solvents: Dichloromethane ; 2.5 h, rt

Riferimento

- Method for preparation of irinotecan, Korea, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, rt

1.2 Solvents: Pyridine ; 3 h, rt; 10 h, 25 - 30 °C

1.2 Solvents: Pyridine ; 3 h, rt; 10 h, 25 - 30 °C

Riferimento

- Process for preparation of irinotecan, China, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Solvents: Dichloromethane , Pyridine

1.2 Reagents: Hydrochloric acid

1.2 Reagents: Hydrochloric acid

Riferimento

- Improved method for the synthesis of Irinotecan, Zhongguo Yaowu Huaxue Zazhi, 2001, 11(4), 238-240

Synthetic Routes 11

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 45 - 50 °C; 6 h, 45 - 50 °C

Riferimento

- Method for preparing irinotecan hydrochloride, China, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Solvents: Dichloromethane ; -10 - 0 °C

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 1 h, -10 - 0 °C; 2 h, rt

1.3 Solvents: Pyridine ; 0.5 - 2 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 1 h, -10 - 0 °C; 2 h, rt

1.3 Solvents: Pyridine ; 0.5 - 2 h, rt

Riferimento

- Process to prepare camptothecin derivatives, United States, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid , Toluene

1.2 Reagents: Pyridine

1.3 Solvents: Dichloromethane

1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water

1.2 Reagents: Pyridine

1.3 Solvents: Dichloromethane

1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water

Riferimento

- Practical Asymmetric Synthesis of (S)-4-Ethyl-6,7,8,10- tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin Analogs, Journal of Organic Chemistry, 1997, 62(19), 6588-6597

Synthetic Routes 14

Condizioni di reazione

1.1 Solvents: Dichloromethane , Pyridine ; rt → -5 °C

1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ; -5 °C

1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ; -5 °C

Riferimento

- Process for preparation of Irinotecan and intermediate, China, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Solvents: Pyridine ; 36 h, 35 - 40 °C

1.2 Solvents: Methanol , Water ; 30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C

1.2 Solvents: Methanol , Water ; 30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C

Riferimento

- Preparation of irinotecan by the use of a carbonylation agent and an alkaline solvent, India, , ,

Synthetic Routes 16

Condizioni di reazione

Riferimento

- Method of synthesizing camptothecin-relating compounds, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Chlorotrimethylsilane Solvents: Dimethylformamide ; rt; 3 h, 100 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Riferimento

- Process for preparation of 20(S)-camptothecin and analogs, China, , ,

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Acetamide , Triethylamine Solvents: Dichloromethane , Pyridine ; 2 h, 30 - 40 °C

Riferimento

- Process for preparation of irinotecan hydrochloride trihydrate, United States, , ,

Synthetic Routes 19

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; rt; rt; rt; 5 h, 75 °C

Riferimento

- Method of manufacturing of 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan base) by the esterification of 7-ethyl-l0-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride in the presence of 4-dimethylaminopyridine, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Riferimento

- Visible-Light-Induced Radical Cascade Cyclization: Synthesis of (20S)-Camptothecin, SN-38 and Irinotecan, Chinese Journal of Chemistry, 2018, 36(11), 1035-1040

Irinotecan Raw materials

- [1,4′-Bipiperidin]-1′-yl-1H-imidazol-1-ylmethanone

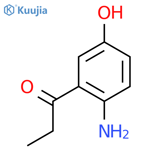

- 1-(2-Amino-5-hydroxyphenyl)propan-1-one

- Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)]

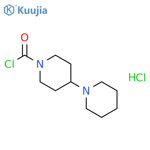

- 4-Piperidinopiperidine-1-carbonyl Chloride

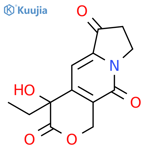

- 7-Ethyl-10-hydroxycamptothecin

- (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano3,4-findolizine-3,6,10(4H)-trione

- 1,4'-bipiperidine

- [1,4'-Bipiperidine]-1'-carboxylic acid, 4-amino-3-(1-oxopropyl)phenyl ester

- 1,4'-bipiperidine-1'-carbonyl chloride hydrochloride

- [1,4'-Bipiperidine]-1'-carboxylic acid, methyl ester

- Poly[imino[(2S)-1-oxo-2-[3-oxo-3-(phenylmethoxy)propyl]-1,2-ethanediyl]]

- Irinotecan

- Carbonic dichloride, hydrate (1:3)

Irinotecan Preparation Products

Irinotecan Fornitori

Amadis Chemical Company Limited

Membro d'oro

(CAS:97682-44-5)Irinotecan

Numero d'ordine:A845740

Stato delle scorte:in Stock

Quantità:5g

Purezza:99%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:06

Prezzo ($):631.0

atkchemica

Membro d'oro

(CAS:97682-44-5)Irinotecan

Numero d'ordine:CL4305

Stato delle scorte:in Stock

Quantità:1g/5g/10g/100g

Purezza:95%+

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:23

Prezzo ($):discuss personally

Irinotecan Letteratura correlata

-

Andrea Idili,Netzahualcóyotl Arroyo-Currás,Kyle L. Ploense,Andrew T. Csordas,Masayasu Kuwahara,Tod E. Kippin,Kevin W. Plaxco Chem. Sci. 2019 10 8164

-

Luminita Claudia Miclea,Mona Mihailescu,Nicolae Tarba,Ana-Maria Brezoiu,Ana Maria Sandu,Raul-Augustin Mitran,Daniela Berger,Cristian Matei,Mihaela Georgeta Moisescu,Tudor Savopol Nanoscale 2022 14 12744

-

Yanhao Zhang,Ji Wang,Chao Liu,Hanlei Xing,Yuhao Jiang,Xinsong Li J. Mater. Chem. B 2023 11 2478

-

Prabhanjan S. Giram,Julie Tzu-Wen Wang,Adam A. Walters,Priyanka P. Rade,Muhammad Akhtar,Shunping Han,Farid N. Faruqu,Hend M. Abdel-Bar,Baijayantimala Garnaik,Khuloud T. Al-Jamal Biomater. Sci. 2021 9 795

-

5. Tunable self-assembly of Irinotecan-fatty acid prodrugs with increased cytotoxicity to cancer cellsChunqiu Zhang,Shubin Jin,Xiangdong Xue,Tingbin Zhang,Yonggang Jiang,Paul C. Wang,Xing-Jie Liang J. Mater. Chem. B 2016 4 3286

97682-44-5 (Irinotecan) Prodotti correlati

- 130194-92-2(7-Ethyl-10-hydroxycamptothecin)

- 947687-02-7(8-Ethyl Irinotecan)

- 185304-42-1(RPR132595A)

- 181467-56-1(7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin)

- 119577-28-5(7-Ethyl-10-hydroxycamptothecin)

- 100286-90-6(Irinotecan hydrochloride)

- 946821-59-6(10-O-Acetyl SN-38)

- 130144-34-2(10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione)

- 185336-12-3(12-Hydroxy Irinotecan (Mixture of Diastereomers))

- 1805937-82-9(Ethyl 2-bromo-3-(difluoromethyl)-4-methylpyridine-6-acetate)

Fornitori consigliati

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:97682-44-5)Irinotecan

Purezza:>98%

Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized

Prezzo ($):Inchiesta

Suzhou Senfeida Chemical Co., Ltd

(CAS:97682-44-5)Irinotecan

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta